molecular formula C20H12S B11523297 3-(Phenylethynyl)dibenzo[b,d]thiophene

3-(Phenylethynyl)dibenzo[b,d]thiophene

Cat. No.: B11523297
M. Wt: 284.4 g/mol
InChI Key: ZAXKAQOPTNPEEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene is a heterocyclic compound that belongs to the class of dibenzothiophenes These compounds are known for their unique structural properties, which include a fused thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene typically involves coupling reactions and electrophilic cyclization reactions. One common method is the palladium-catalyzed coupling of 2-iododibenzo[b,d]thiophene with phenylacetylene under Sonogashira coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a base, such as triethylamine, in an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro and tetrahydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the phenyl-ethynyl group enhances its ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition or activation of target enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
  • 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene

Uniqueness

3-(2-phenyl-1-ethynyl)dibenzo[b,d]thiophene is unique due to the presence of the phenyl-ethynyl group, which imparts distinct electronic and steric properties.

Properties

Molecular Formula

C20H12S

Molecular Weight

284.4 g/mol

IUPAC Name

3-(2-phenylethynyl)dibenzothiophene

InChI

InChI=1S/C20H12S/c1-2-6-15(7-3-1)10-11-16-12-13-18-17-8-4-5-9-19(17)21-20(18)14-16/h1-9,12-14H

InChI Key

ZAXKAQOPTNPEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.